molecular formula C10H9FO3 B1395636 3-Fluoro-2-methoxycinnamic acid CAS No. 1092460-67-7

3-Fluoro-2-methoxycinnamic acid

Cat. No. B1395636
CAS RN: 1092460-67-7
M. Wt: 196.17 g/mol
InChI Key: FMYBYMHWQVOYKV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-methoxycinnamic acid, also known as 3-FMC, is an organic compound belonging to the cinnamic acid family. It is a white crystalline solid with a melting point of 175-177 °C and a boiling point of 344-345 °C. 3-FMC is a fluorinated derivative of 2-methoxycinnamic acid, and is used in various scientific research applications due to its unique properties.

Scientific Research Applications

3-Fluoro-2-methoxycinnamic acid is used in various scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, and as an intermediate for the synthesis of other compounds. It is also used as a fluorescent probe in fluorescence microscopy, and as a substrate for enzyme assays. This compound is also used in the synthesis of pharmaceuticals, and as a model compound for studying the structure and reactivity of organic molecules.

Mechanism of Action

3-Fluoro-2-methoxycinnamic acid is an organic compound belonging to the cinnamic acid family. It is believed to interact with various enzymes, receptors, and proteins in the body. For example, this compound has been shown to interact with the enzyme cytochrome P450 2C9, as well as the serotonin and dopamine receptors. The exact mechanism of action of this compound is still not fully understood and is an area of ongoing research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, some studies have suggested that this compound may have an effect on the central nervous system, as it has been shown to interact with the serotonin and dopamine receptors. In addition, this compound has been shown to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

3-Fluoro-2-methoxycinnamic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized from readily available starting materials. It is also a stable compound, with a long shelf-life. Furthermore, it is soluble in a variety of solvents, making it easy to work with in the laboratory.
The main limitation of this compound is that its mechanism of action is still not fully understood. Therefore, it is difficult to predict the effects of this compound on the body, and its use in laboratory experiments should be done with caution.

Future Directions

Given the current lack of understanding of the biochemical and physiological effects of 3-Fluoro-2-methoxycinnamic acid, there are a number of potential future directions for research. These include further studies on the interaction of this compound with enzymes and receptors, as well as studies on the effects of this compound on the central nervous system. In addition, further research into the structure and reactivity of this compound could lead to new applications for this compound. Other possible future directions include further studies on the synthesis of this compound, as well as studies on the potential toxicity of this compound.

properties

IUPAC Name

(E)-3-(3-fluoro-2-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-6H,1H3,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYBYMHWQVOYKV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC=C1F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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